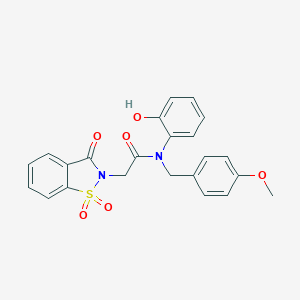![molecular formula C20H21N3O5S B278715 N-(3-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}phenyl)-2-methylpropanamide](/img/structure/B278715.png)
N-(3-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}phenyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}phenyl)-2-methylpropanamide is a chemical compound that is commonly referred to as BPTES. It is a potent and selective inhibitor of glutaminase, an enzyme that plays a key role in cancer cell metabolism. BPTES has been extensively studied in the field of cancer research, with promising results in preclinical studies.
作用機序
BPTES selectively inhibits the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is a precursor for the synthesis of ATP, which is essential for cancer cell survival. By inhibiting glutaminase activity, BPTES decreases the production of ATP, leading to a decrease in cancer cell proliferation and survival.
Biochemical and physiological effects:
BPTES has been shown to have anti-tumor effects in a variety of cancer cell lines. In addition to its effects on glutaminase activity, BPTES has also been shown to induce apoptosis in cancer cells. BPTES has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One advantage of BPTES is its selectivity for glutaminase, which allows for targeted inhibition of cancer cell metabolism. BPTES has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, BPTES has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, BPTES has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
Future research on BPTES could focus on improving its solubility and half-life in vivo. In addition, BPTES could be used in combination with other cancer therapies to enhance its anti-tumor effects. Further studies could also investigate the potential of BPTES in other diseases, such as neurodegenerative disorders.
合成法
BPTES can be synthesized using a two-step procedure. The first step involves the reaction of 2-aminophenol with 2-methylpropanoyl chloride to form N-(2-methylpropanoyl)anthranilic acid. The second step involves the reaction of N-(2-methylpropanoyl)anthranilic acid with 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl chloride to form BPTES. The yield of BPTES can be improved by using a purification step, such as column chromatography.
科学的研究の応用
BPTES has been extensively studied in the field of cancer research, with promising results in preclinical studies. Glutaminase is an enzyme that plays a key role in cancer cell metabolism, and BPTES has been shown to selectively inhibit glutaminase activity in cancer cells. This inhibition leads to a decrease in the production of ATP, which is essential for cancer cell survival. BPTES has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast, lung, and prostate cancer.
特性
分子式 |
C20H21N3O5S |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
2-methyl-N-[3-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]phenyl]propanamide |
InChI |
InChI=1S/C20H21N3O5S/c1-13(2)19(25)22-15-7-5-6-14(12-15)21-18(24)10-11-23-20(26)16-8-3-4-9-17(16)29(23,27)28/h3-9,12-13H,10-11H2,1-2H3,(H,21,24)(H,22,25) |
InChIキー |
UPVBCQBQAFJBKI-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
正規SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B278638.png)
![Ethyl 4-cyano-3-methyl-5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B278639.png)

![5-oxo-1-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B278642.png)
![1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide](/img/structure/B278644.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B278645.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278646.png)
![1-(4-chlorophenyl)-5-oxo-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B278648.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278649.png)

![3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid](/img/structure/B278653.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278661.png)